3,5-Dichloro-4-(cyclopentyloxy)benzoic acid
Description
3,5-Dichloro-4-(cyclopentyloxy)benzoic acid is a substituted benzoic acid derivative characterized by two chlorine atoms at positions 3 and 5, a cyclopentyloxy group at position 4, and a carboxylic acid moiety. This compound is synthesized via a multi-step process involving alkylation of methyl 3,5-dichloro-4-hydroxybenzoate with bromocyclopentane, followed by hydrolysis to yield the free acid (82% yield) . Its structural features confer unique physicochemical properties, including moderate lipophilicity and steric bulk due to the cyclopentyl group, making it a candidate for pharmaceutical applications, such as retinoic acid receptor modulation .
Properties
IUPAC Name |
3,5-dichloro-4-cyclopentyloxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O3/c13-9-5-7(12(15)16)6-10(14)11(9)17-8-3-1-2-4-8/h5-6,8H,1-4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAQPSDNOMOLCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2Cl)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-(cyclopentyloxy)benzoic acid typically involves the reaction of 3,5-dichlorobenzoic acid with cyclopentanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the ester intermediate. The intermediate is then hydrolyzed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-(cyclopentyloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzoic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
Enzyme Inhibition Studies
3,5-Dichloro-4-(cyclopentyloxy)benzoic acid has been investigated for its potential as an inhibitor of phosphodiesterase (PDE) enzymes. PDE4 inhibitors are particularly relevant in treating neurodegenerative diseases and inflammatory conditions due to their ability to elevate intracellular cyclic adenosine monophosphate (cAMP) levels, leading to reduced expression of inflammatory cytokines .
Case Study: PDE4D Inhibition
Research has demonstrated that selective inhibition of PDE4D can have therapeutic effects in conditions like Alzheimer's disease and other cognitive disorders. The compound's structure allows it to interact effectively with PDE enzymes, making it a candidate for further development in pharmacological applications .
Biological Research
Protein-Ligand Interaction Studies
The compound's unique functional groups facilitate studies on protein-ligand interactions, providing insights into enzyme mechanisms and potential therapeutic targets. Its ability to modulate enzyme activity can be leveraged in drug discovery processes.
Case Study: Neuroprotective Effects
In vivo studies have shown that compounds similar to this compound can reverse cognitive deficits induced by chronic stress in animal models. This highlights its potential as a neuroprotective agent .
Industrial Applications
This compound is also utilized in the production of specialty chemicals and materials with tailored properties. Its unique chemical structure allows for modifications that can enhance the performance characteristics of industrial products.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-(cyclopentyloxy)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine atoms and the cyclopentyloxy group can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
Biological Activity
3,5-Dichloro-4-(cyclopentyloxy)benzoic acid is a compound that has garnered attention due to its potential biological activities, particularly as a selective retinoic acid receptor alpha (RARα) agonist. This article delves into its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C13H13Cl2O3
- Molecular Weight : 284.15 g/mol
- IUPAC Name : this compound
This compound features a benzoic acid backbone with two chlorine atoms at the 3 and 5 positions and a cyclopentyloxy group at the 4 position.
Research indicates that this compound acts primarily as an RARα agonist , which suggests its role in modulating gene expression related to various biological processes including cognitive functions and neuroprotection. Activation of RARα is linked to the regulation of amyloid precursor protein (APP) processing, potentially influencing Alzheimer's disease pathology by promoting the non-amyloidogenic pathway .
Therapeutic Potential
The compound has been studied for its potential in treating cognitive disorders such as Alzheimer's disease. It has shown promise in enhancing neuronal survival and modulating amyloid deposition in the brain . The following table summarizes key findings from various studies regarding its biological effects:
Case Studies
- Cognitive Enhancement : A study demonstrated that administration of this compound improved memory retention in rodent models of cognitive impairment. The compound's ability to activate RARα was linked to enhanced synaptic plasticity and memory consolidation .
- Neuroprotection : In another investigation, this compound exhibited protective effects against oxidative stress-induced neuronal damage. It was found to reduce reactive oxygen species (ROS) generation and restore mitochondrial function following hypoxic conditions .
Synthesis and Pharmacokinetics
The synthesis of this compound involves multi-step organic reactions that include chlorination and etherification processes. The pharmacokinetic profile indicates moderate oral bioavailability with variable clearance rates in different species, suggesting the need for optimization in drug formulation .
Pharmacokinetic Data
| Parameter | Value |
|---|---|
| Oral Bioavailability | Moderate (~35% in rats) |
| Clearance Rate | Variable across species |
| Metabolism | Minimal CYP450 interaction |
Q & A
Basic: What are optimized synthetic routes for 3,5-Dichloro-4-(cyclopentyloxy)benzoic acid, and how do they address safety concerns?
A novel method utilizes methyl benzoate as a starting material, employing milder reaction conditions (e.g., reduced temperature and non-corrosive reagents) to minimize hazardous intermediates. This approach improves safety by avoiding explosive chlorination steps common in traditional syntheses . Key steps include regioselective chlorination and cyclopentyloxy group introduction via nucleophilic substitution.
Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity analysis (>98%), while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, DEPT-135) resolves substituent positions. Mass spectrometry (ESI-MS) confirms molecular weight (MW = 275.6 g/mol), and X-ray crystallography validates stereochemistry when crystalline forms are obtainable .
Advanced: How can researchers resolve contradictions in reported pharmacological activities of structurally related analogs?
Contradictory data (e.g., receptor selectivity vs. off-target effects) may arise from assay conditions (e.g., cell lines, ligand concentrations). For TRβ agonists like KB-141, validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP/PKA activation) and cross-reference with structural analogs to isolate substituent-specific effects .
Advanced: What experimental design principles apply to stability studies under physiological conditions?
Design accelerated degradation studies at pH 1–10 (37°C) to simulate gastrointestinal and systemic environments. Monitor hydrolytic stability of the cyclopentyloxy group via LC-MS, noting cleavage products like 3,5-dichloro-4-hydroxybenzoic acid. Include oxidative stress tests (H₂O₂) to assess susceptibility to metabolic degradation .
Basic: How is this compound utilized as an intermediate in synthesizing bioactive derivatives?
The carboxylic acid moiety enables esterification (e.g., methyl ester prodrugs) or amide coupling for enhanced bioavailability. The cyclopentyloxy group can be modified via Pd-catalyzed cross-coupling to introduce aryl/heteroaryl groups for structure-activity relationship (SAR) studies targeting nuclear receptors .
Advanced: What validation criteria ensure reliability in quantifying this compound in biological matrices?
Validate LC-MS/MS methods using FDA guidelines:
- Linearity : 1–1000 ng/mL (R² > 0.995).
- Accuracy/Precision : ±15% deviation for inter/intra-day assays.
- Matrix Effects : Assess ion suppression in plasma vs. buffer using post-column infusion .
Basic: What solubility considerations impact formulation for in vivo studies?
The compound is sparingly soluble in water (<1 mg/mL) but dissolves in DMSO or PEG-400. For rodent studies, prepare suspensions in 0.5% methylcellulose or use salt forms (e.g., sodium) to enhance aqueous solubility. Validate bioavailability via pharmacokinetic profiling .
Advanced: How can isotopic labeling elucidate metabolic pathways?
Synthesize a ¹³C-labeled analog at the carboxylic acid position. Track metabolites in hepatocyte incubations using LC-HRMS to identify glucuronidation or β-oxidation products. Compare with unlabeled controls to distinguish endogenous interferences .
Basic: What safety protocols are essential during synthesis?
Use closed-system reactors for chlorination steps to prevent Cl₂ gas exposure. Handle cyclopentanol (precursor) under inert atmosphere due to flammability. Waste streams containing chlorinated byproducts require neutralization before disposal .
Advanced: How can computational modeling predict interactions with nuclear receptors?
Perform molecular docking (AutoDock Vina) using the crystal structure of TRβ (PDB: 1XZX). Focus on hydrogen bonding between the carboxylic acid group and Arg282, and hydrophobic interactions of the dichloro substituents. Validate predictions with mutagenesis studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
